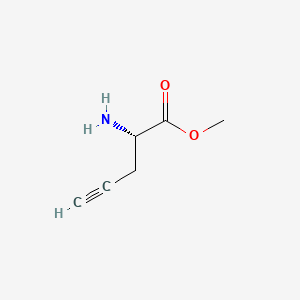

Methyl (2S)-2-aminopent-4-ynoate

Description

Significance of (2S)-α-Amino Acid Esters as Stereoselective Building Blocks

Chiral α-amino acid esters are of paramount importance in contemporary organic synthesis, serving as foundational components for constructing complex, stereochemically defined molecules. The (2S) configuration, corresponding to the naturally occurring L-amino acids, makes these esters particularly valuable for synthesizing biologically relevant compounds such as pharmaceuticals and agrochemicals. chemrxiv.org The stereochemical integrity of these building blocks is crucial, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement.

The utility of (2S)-α-amino acid esters stems from their ready availability and the presence of multiple functional groups that can be selectively manipulated. chemrxiv.orgrsc.org The amino group can be protected to allow for reactions at other parts of the molecule, while the ester functionality can be readily converted to other groups or used in coupling reactions. This versatility has led to the development of numerous synthetic strategies that rely on these chiral synthons, including their use in the synthesis of unnatural amino acids, peptidomimetics, and various heterocyclic compounds. chemrxiv.orgnih.govacs.org

The Unique Role of Propargylglycine (B1618536) Derivatives in Chemical Research

Propargylglycine derivatives are a class of non-proteinogenic amino acids characterized by the presence of a propargyl group, which contains a terminal alkyne. This functional group imparts unique reactivity to these molecules, making them exceptionally useful in a variety of chemical and biological applications. ontosight.ainih.govchemicalbook.com The alkyne moiety can participate in a range of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and, most notably, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govmedchemexpress.commedchemexpress.com

This reactivity has made propargylglycine and its derivatives invaluable tools in chemical biology for probing biological processes. chemicalbook.com For instance, they can be incorporated into peptides or other biomolecules to act as chemical reporters, allowing for the visualization and study of their dynamics within living systems. nih.gov Furthermore, the alkyne can serve as a handle for attaching fluorescent dyes, affinity tags, or other molecular probes. nih.gov In medicinal chemistry, propargylglycine derivatives are used as precursors for synthesizing enzyme inhibitors and other bioactive compounds. ontosight.ainih.gov

Scope and Research Focus on Methyl (2S)-2-aminopent-4-ynoate

This compound, also referred to as L-propargylglycine methyl ester, represents a convergence of the two aforementioned areas of chemical research. chem960.com It is a chiral α-amino acid ester that incorporates the reactive propargyl group. This unique combination of features makes it a highly valuable and versatile building block in organic synthesis.

The research focus on this compound is primarily centered on its application as a synthetic intermediate. Its utility is demonstrated in its wide application in peptide synthesis, where it serves as a foundational component for creating intricate polypeptides that are vital for biological functions. Moreover, it is a key precursor in medicinal chemistry for the development of pharmaceuticals that target specific biological pathways. The presence of the alkyne functionality allows for extensive chemical modifications, rendering it a versatile tool in drug design. This article will delve into the specific properties, synthesis, and reactions of this compound, underscoring its role as a strategic component in the synthesis of complex, functional molecules.

Physicochemical Properties and Synthetic Overview

The unique structural attributes of this compound give rise to its specific chemical and physical properties, which are summarized in the table below. These properties are crucial for its application in various synthetic contexts.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol arctomsci.com |

| CAS Number | 101925-55-7 arctomsci.com |

| IUPAC Name | This compound |

| Synonyms | (S)-2-Amino-4-pentynoic acid methyl ester, methyl L-propargylglycinate chem960.com |

| InChI Key | GHQXMDDXHKPECL-YFKPBYRVSA-N |

The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. A common approach involves the esterification of L-propargylglycine.

Key Chemical Reactions

The reactivity of this compound is dominated by its two primary functional groups: the amino group and the terminal alkyne. This dual functionality allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Oxo derivatives |

| Reduction | H₂ gas with Pd/C catalyst | Alkenes or alkanes |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | N-substituted derivatives |

| Peptide Coupling | Activated carboxylic acids | Peptides |

| Click Chemistry (CuAAC) | Azides with a copper catalyst | Triazole-containing compounds medchemexpress.commedchemexpress.com |

These reactions highlight the compound's utility in creating a wide array of more complex molecules, from modified peptides to heterocyclic systems. The ability to selectively react at either the amino or the alkyne group provides synthetic chemists with a powerful tool for molecular design and construction.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

methyl (2S)-2-aminopent-4-ynoate |

InChI |

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m0/s1 |

InChI Key |

GHQXMDDXHKPECL-YFKPBYRVSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC#C)N |

Canonical SMILES |

COC(=O)C(CC#C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2s 2 Aminopent 4 Ynoate and Its Stereochemical Variants

Enantioselective Synthesis Strategies for Chiral α-Amino Esters

The precise control of stereochemistry at the α-carbon is paramount in the synthesis of chiral amino esters. Various strategies have been developed to achieve high enantioselectivity, including asymmetric alkylation and other catalytic approaches.

Asymmetric Alkylation and Catalytic Approaches to the (2S)-Center

Asymmetric alkylation of glycine (B1666218) derivatives is a powerful method for the enantioselective synthesis of α-amino acids. jst.go.jprsc.org This often involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. One common approach is the alkylation of a Schiff base derived from a glycine ester and a chiral ketone or aldehyde. For instance, a Schiff base prepared from glycine tert-butyl ester and (1S, 2S, 5S)-2-hydroxypinan-3-one can be alkylated to produce D-α-amino acid derivatives with high efficiency. jst.go.jprsc.org After alkylation, the chiral auxiliary can be cleaved and recovered. jst.go.jp

Phase-transfer catalysis (PTC) has also emerged as a robust technique for the asymmetric alkylation of glycine Schiff base ester enolates. nih.govorganic-chemistry.org Pioneered by O'Donnell, this method has been advanced through the development of C2-symmetric chiral quaternary ammonium (B1175870) salt catalysts, which can provide high enantioselectivity for unbranched α-allyl amino esters. nih.govorganic-chemistry.org

Beyond classical alkylation, various catalytic approaches have been developed for the synthesis of chiral α-amino esters. These include:

Nickel-catalyzed asymmetric hydrogenation: This method has been successfully applied to cyclic N-sulfonyl ketimino esters, affording chiral α-monosubstituted α-amino acid derivatives with excellent yields (97–99%) and high enantiomeric excesses (90 to >99% ee). rsc.org

Chiral phosphoric acid catalysis: Enantioselective synthesis of unnatural pyrazole-based α-chiral amino acid derivatives has been achieved through the reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral spirocyclic phosphoric acid. bohrium.com This method yields products with tetrasubstituted carbon stereocenters in good yields (67–98%) and high enantioselectivities (73–99% ee). bohrium.com

Copper-catalyzed asymmetric C(sp³)-H cyanoalkylation: This recent development allows for the coupling of glycine derivatives with various cycloalkanone oxime esters with high enantioselectivities, providing a route to α-cyanoalkylated amino acids. nih.gov

Ruthenium-catalyzed direct N-alkylation: A robust method for the direct N-alkylation of α-amino acid esters using alcohols has been developed, proceeding with excellent retention of stereochemistry. d-nb.info

Table 1: Comparison of Catalytic Approaches for Chiral α-Amino Ester Synthesis

| Catalytic System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Nickel-catalyzed Hydrogenation | Cyclic N-sulfonyl ketimino esters | α-monosubstituted α-amino acid derivatives | 97–99% | 90 to >99% | rsc.org |

| Chiral Phosphoric Acid | N-aryl-5-aminopyrazoles and β,γ-alkynyl-α-imino esters | Pyrazole-based α-amino acid derivatives | 67–98% | 73–99% | bohrium.com |

| Copper-catalyzed Cyanoalkylation | Glycine derivatives and cycloalkanone oxime esters | α-cyanoalkylated amino acids | Good | High | nih.gov |

| Ruthenium-catalyzed N-Alkylation | α-Amino acid esters and alcohols | N-alkyl amino acid esters | Good | Excellent | d-nb.info |

Derivatization of (S)-2-Aminopent-4-ynoic Acid Precursors to the Methyl Ester

The synthesis of Methyl (2S)-2-aminopent-4-ynoate can be achieved through the derivatization of its corresponding carboxylic acid precursor, (S)-2-Aminopent-4-ynoic acid. This synthetic amino acid contains a terminal alkyne group, making it a valuable reagent for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com

The esterification of the carboxylic acid to the methyl ester is a standard transformation in organic synthesis. Common methods include reaction with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This conversion is typically straightforward and proceeds in high yield.

Protecting Group Chemistry in the Synthesis of this compound

Implementation and Removal of N-tert-Butoxycarbonyl (Boc) Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of conditions and its facile removal under acidic conditions. total-synthesis.com

Implementation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.comwikipedia.org Common bases include triethylamine (B128534) or sodium hydroxide. total-synthesis.comwikipedia.org The reaction can be performed in various solvents, including aqueous mixtures or anhydrous conditions. wikipedia.orgorganic-chemistry.org For amines with higher nucleophilicity, the reaction with Boc anhydride (B1165640) can sometimes proceed directly in a solvent like methanol without the need for an additional base.

Removal: The Boc group is readily cleaved under acidic conditions. A common reagent for Boc deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.comwikipedia.org The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine. total-synthesis.com Other acidic conditions for Boc removal include hydrogen chloride in methanol or the use of Lewis acids like aluminum chloride, which can allow for selective cleavage in the presence of other protecting groups. wikipedia.org Milder, alternative methods for Boc deprotection have also been developed, such as using oxalyl chloride in methanol or employing solvent-free conditions with ex situ generated hydrogen chloride gas. rsc.orgrsc.org

Table 2: Common Reagents for Boc-Group Manipulation

| Transformation | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | Aqueous or anhydrous solvents | jkchemical.comwikipedia.org |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature | jkchemical.comwikipedia.org |

| Deprotection | Hydrogen chloride (HCl) in Methanol | Room temperature | wikipedia.org |

| Deprotection | Oxalyl chloride in Methanol | Room temperature, 1-4 h | rsc.org |

| Deprotection | Gaseous Hydrogen Chloride (HCl) | Solvent-free | rsc.org |

Application of N-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Groups

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis (SPPS). d-nb.infowikipedia.org Its key feature is its lability to basic conditions, making it orthogonal to acid-labile protecting groups like Boc. total-synthesis.com

Implementation: The Fmoc group is commonly introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base like sodium bicarbonate in an aqueous dioxane solution. wikipedia.org More recently, stable Fmoc-benzotriazole reagents have been developed that react efficiently with amino acids in the presence of triethylamine. organic-chemistry.org

Removal: The Fmoc group is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orggoogle.com The deprotection mechanism is a base-catalyzed β-elimination, which forms a dibenzofulvene intermediate that is trapped by the amine. google.com For difficult deprotections, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in the presence of a small amount of piperidine to scavenge the dibenzofulvene. google.com Microwave irradiation has been shown to significantly accelerate Fmoc deprotection. google.com Chemoselective deprotection of the N-Fmoc group in the presence of a methyl ester can be achieved by modulating the molar ratio of aluminum trichloride (B1173362) and N,N-dimethylaniline. thieme-connect.com

Palladium-Catalyzed Coupling Reactions for Alkyne Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of alkynes, providing a powerful means to construct carbon-carbon and carbon-heteroatom bonds. The terminal alkyne group in propargylglycine (B1618536) derivatives, the parent amino acid of this compound, serves as a versatile handle for such transformations.

Sonogashira Cross-Coupling Reactions of Propargylglycine Derivatives

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for the direct functionalization of propargylglycine derivatives. chemrxiv.org This reaction is typically carried out using a dual-catalyst system comprising a palladium complex and a copper(I) salt.

This methodology has been extensively used in peptide and protein chemistry. For instance, peptides containing a propargylglycine residue can be coupled with various aryl halides to introduce labels, probes, or other functionalities. The reaction can be performed on solid-phase, streamlining the synthesis of complex peptide conjugates. Furthermore, the Sonogashira reaction has been applied to the synthesis of ¹⁸F-labeled peptides for use in positron emission tomography (PET) imaging, demonstrating its importance in the development of diagnostic agents. rsc.orgrsc.org

The reaction conditions for Sonogashira couplings can be optimized for various substrates. For example, the coupling of N-Boc protected L-propargylglycine methyl ester with 3-bromo-6-methyl-1,2,4,5-tetrazine required heating to 50°C to achieve the desired product. chemrxiv.org

Table 2: Conditions for Sonogashira Cross-Coupling of a Propargylglycine-Containing Peptide

| Component | Condition | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | rsc.org |

| Co-catalyst | Copper(I) iodide (CuI) | rsc.org |

| Base | Triethylamine (TEA) | rsc.org |

| Solvent | DMF/Water | rsc.org |

Exploration of Novel Precursor Families for α-Amino Acid Ester Synthesis

The development of novel precursors for α-amino acid synthesis is crucial for expanding the diversity of available building blocks. Schiff bases of glycine esters have proven to be particularly valuable intermediates in this regard.

Utilization of Schiff Bases of Glycine Esters in Stereoselective Transformations

Schiff bases of glycine esters serve as versatile precursors for the asymmetric synthesis of α-amino acids. organic-chemistry.orgthieme-connect.com These compounds, often derived from the condensation of a glycine ester with a ketone such as benzophenone (B1666685), can be deprotonated to form a nucleophilic enolate equivalent. organic-chemistry.org This enolate can then be alkylated with various electrophiles to introduce a side chain.

The use of chiral phase-transfer catalysts derived from Cinchona alkaloids allows for the enantioselective alkylation of these Schiff bases, providing access to enantioenriched α-amino acids. organic-chemistry.org The steric bulk of the benzophenone imine group helps to ensure monoalkylation. organic-chemistry.org

More recently, a new family of Schiff bases derived from 2-hydroxybenzophenone (B104022) and various glycine esters has been developed. thieme-connect.com These precursors can be used for the synthesis of amino acids in high yields. The Michael addition of these substrates to methyl acrylate (B77674) can lead to either cyclic or acyclic products depending on the base used. thieme-connect.com Furthermore, an asymmetric version of the alkylation reaction using these novel substrates has been demonstrated. thieme-connect.com

The aldol (B89426) reaction of glycine Schiff bases is another powerful method for the synthesis of β-hydroxy α-amino acids. nih.gov The use of a benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile, in combination with a Brønsted base catalyst, has been shown to provide syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov

Catalytic Systems for this compound Synthesis and Transformation

A variety of catalytic systems are employed in the synthesis and transformation of this compound and its derivatives. These systems are crucial for achieving high efficiency, selectivity, and functional group tolerance.

Table 3: Overview of Catalytic Systems

| Reaction Type | Catalyst System | Application | Reference(s) |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts (e.g., Grubbs', Hoveyda-Grubbs') | Macrocyclization, synthesis of constrained analogues | organic-chemistry.orgnih.govdrughunter.com |

| Cross-Metathesis (CM) | Ruthenium-based catalysts (e.g., Grubbs' 1st Gen) | Functionalization of unsaturated amino acids | rsc.org |

| Sonogashira Coupling | Palladium complex and Copper(I) salt | Functionalization of the alkyne moiety | chemrxiv.orgrsc.org |

| Asymmetric Alkylation | Chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives) | Enantioselective synthesis of α-amino acids from glycine Schiff bases | organic-chemistry.org |

The choice of catalyst is often dictated by the specific transformation. For metathesis reactions, ruthenium catalysts are the workhorses of the field. organic-chemistry.org For palladium-catalyzed couplings, a combination of a palladium source and a copper co-catalyst is standard for Sonogashira reactions. In the realm of asymmetric synthesis using Schiff base precursors, organocatalysts such as chiral phase-transfer catalysts and Brønsted bases have proven to be highly effective. organic-chemistry.orgnih.gov

The development of new catalytic systems continues to be a major driving force in the field, enabling the synthesis of increasingly complex and diverse amino acid derivatives with precise control over their stereochemistry.

Chiral Ligand-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of α-amino acids from prochiral precursors, typically α,β-didehydroamino acid derivatives. This technique relies on a transition-metal catalyst, which is rendered chiral by coordination to a chiral ligand. The resulting complex then facilitates the stereoselective addition of hydrogen across the double bond of the substrate, leading to the formation of one enantiomer in excess.

The general mechanism involves the coordination of the prochiral substrate to the chiral metal complex. The stereochemical outcome of the reaction is determined by the specific geometry of this complex, which favors hydrogen delivery to one face of the double bond over the other. The efficiency of this process is typically evaluated by the enantiomeric excess (e.e.) of the product. While specific examples detailing the synthesis of this compound via this exact method are not prevalent in the reviewed literature, the principles are broadly applicable to the synthesis of unnatural amino acids. jlu.edu.cnrsc.org The synthesis of various unnatural α-amino acids has been achieved through methods like photoredox-mediated C–O bond activation using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, highlighting the importance of chiral auxiliaries in achieving stereocontrol. rsc.orgrsc.org

Key components and typical outcomes of asymmetric hydrogenation for the synthesis of chiral α-amino acids are summarized below.

| Component | Description | Example |

| Substrate | A prochiral α,β-didehydroamino acid ester or amide. | N-acyl-α,β-didehydroamino acid ester |

| Metal Catalyst | Typically based on rhodium (Rh) or ruthenium (Ru). | [Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium tetrafluoroborate) |

| Chiral Ligand | An enantiopure phosphine (B1218219) ligand that coordinates to the metal center. | DuPhos, DIPAMP, BINAP |

| Product | The corresponding chiral α-amino acid derivative. | N-acyl-α-amino acid ester |

| Stereoselectivity | Usually high, often achieving >95% enantiomeric excess (e.e.). | >95% e.e. |

Transition-Metal Catalysis in [4+2]-Cycloaddition Reactions Involving Related Substrates

Transition-metal catalysis has significantly expanded the scope of the [4+2]-cycloaddition, or Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings. thieme-connect.com Metal catalysts can facilitate cycloadditions that are difficult or impossible to achieve under thermal conditions, often proceeding at milder temperatures and with altered or enhanced selectivity. williams.edu These catalyzed reactions can proceed through mechanisms distinct from the concerted pathway of the thermal Diels-Alder reaction, mitigating the often-restrictive electronic requirements. williams.edu

For substrates related to this compound, the key reactive handle is the alkyne functionality. In the context of [4+2] cycloadditions, this alkyne can be part of a larger system, such as a 1,6-diyne or a dienyne. For instance, intramolecular [4+2] cycloadditions of dienynes catalyzed by transition metals like Nickel(0) are an effective method for constructing bicyclic systems. williams.eduwilliams.edu In these reactions, the catalyst facilitates the formation of a metallacyclic intermediate, which then undergoes reductive elimination to yield the cycloadduct. This approach has been successfully applied to the synthesis of nitrogen-containing heterocycles, tolerating functional groups like esters. williams.eduwilliams.edu

Another relevant strategy involves the conversion of propargyl groups into more reactive dienes, such as vinylallenes. The intramolecular ene reaction of a 1,6-diyne can generate a vinylallene, which is highly reactive in subsequent intermolecular or intramolecular [4+2] cycloadditions. nih.gov The resulting cycloadducts are formed with high regioselectivity and diastereoselectivity. nih.gov This cascade approach provides rapid access to complex polycyclic structures. nih.govorgsyn.org

The table below summarizes various transition-metal catalyzed [4+2] cycloaddition systems.

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| Ni(0) / Phosphite Ligand | Dienynes | Intramolecular [4+2] | Milder conditions than thermal reactions; tolerates various functional groups. williams.eduwilliams.edu |

| Yb(OTf)₃ | Cyclohexenylallenes | Intramolecular [4+2] | Catalyzes the cycloaddition of chiral allenes. researchgate.net |

| (Not specified, thermal) | 1,6-Diynes | Intramolecular Ene / [4+2] Cascade | Generates a reactive vinylallene intermediate; metal-free cascade. nih.gov |

| Various (Pd, Cu, Rh, Au, Fe) | Various Dienes/Dienophiles | Inter-/Intramolecular [4+2] | Broad scope for constructing six-membered carbo- and heterocycles. researchgate.net |

These advanced methodologies underscore the power of transition-metal catalysis in the stereoselective synthesis of complex organic molecules, including precursors and analogues of important chiral building blocks like this compound.

Spectroscopic and Structural Elucidation Techniques for Methyl 2s 2 Aminopent 4 Ynoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the detailed structural analysis of Methyl (2S)-2-aminopent-4-ynoate, providing insights into its connectivity, stereochemistry, and the electronic environment of each atom.

Proton NMR (¹H NMR) is instrumental in confirming the molecular structure of this compound by identifying the chemical shifts and coupling patterns of its protons. The spectrum typically reveals distinct signals corresponding to the different proton environments within the molecule.

For instance, in derivatives like Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate, the nine protons of the tert-butyl protecting group appear as a characteristic singlet around 1.40 ppm. The alpha-proton, adjacent to both the amino and carboxyl groups, typically resonates as a multiplet between 4.32 and 4.38 ppm due to coupling with neighboring methylene (B1212753) protons. The chemical shift values are crucial for confirming the presence of specific functional groups and their relative positions. libretexts.org

The stereochemical purity of chiral compounds like this compound can be assessed using chiral derivatizing agents in conjunction with NMR.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicative of its chemical environment. pressbooks.pub

In a related compound, methyl prop-2-ynoate, the carbonyl carbon (C=O) of the ester group shows a characteristic signal. nih.gov For derivatives, such as those with a tert-butoxycarbonyl (Boc) protecting group, the quaternary carbon of the Boc carbonyl appears around 80 ppm. The sp³-hybridized carbons generally absorb in the 0-90 ppm range, while sp²-hybridized carbons are found between 110-220 ppm. libretexts.org The alkyne carbons in this compound would have characteristic shifts in the sp-hybridized region.

Table 1: Representative ¹³C NMR Chemical Shifts for Related Structures

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 220 libretexts.org |

| sp² (e.g., in alkenes) | 110 - 150 libretexts.org |

| sp (Alkyne) | 65 - 90 |

| sp³ (Alkyl) | 0 - 50 libretexts.org |

| O-CH₃ (Ester) | ~52 rsc.org |

This table provides generalized chemical shift ranges. Actual values for this compound and its derivatives may vary based on the specific molecular structure and solvent.

Fluorine-19 (¹⁹F) NMR is a powerful technique for analyzing fluorinated derivatives of this compound. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for structural and conformational changes. nih.govresearchgate.net Fluorinated amino acids are often used as ¹⁹F NMR indicators. nih.gov

Furthermore, ¹⁹F NMR can be a valuable tool for determining the enantiomeric purity of chiral compounds. rsc.org By reacting the amino acid with a chiral fluorinated derivatizing agent, diastereomers are formed that can often be distinguished by their different ¹⁹F chemical shifts. rsc.org This method provides an effective approach for assessing the enantiomeric excess in a sample. rsc.org The large chemical shift dispersion of ¹⁹F NMR is a significant advantage in resolving signals from different enantiomers. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

For a compound like this compound, characteristic IR absorption bands would be expected for the alkyne, amine, and ester functionalities. The C≡C triple bond stretch of a terminal alkyne typically appears as a sharp, weak band around 2100 cm⁻¹. utdallas.edu The N-H stretching vibration of the primary amine would be observed in the range of 3200-3600 cm⁻¹. utdallas.edu The C=O stretch of the ester group is a strong band typically found around 1735 cm⁻¹. The degree of methyl esterification in related compounds has been determined using the ratio of the absorbance intensities of the carbonyl bands. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Alkyne (C≡C) | Stretch | ~2100 utdallas.edu |

| Alkyne C-H | Stretch | ~3300 utdallas.edu |

| Amine (N-H) | Stretch | 3200 - 3600 utdallas.edu |

| Ester (C=O) | Stretch | ~1735 |

| C-O | Stretch | 1000 - 1300 |

This table presents typical frequency ranges. The exact positions of the peaks can be influenced by the molecular environment.

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. It is particularly useful for observing non-polar bonds, such as the carbon-carbon triple bond. aip.orgacs.org

The C≡C stretch of the terminal alkyne in this compound would give a strong and distinct signal in the Raman spectrum, typically in the "Raman silent" region for biomolecules where few other vibrations occur. aip.orgacs.org This makes the alkyne an excellent Raman tag for studying the incorporation of this amino acid into larger systems. acs.orgnih.gov The frequency of the C≡C stretching band can also be sensitive to the local environment, providing a probe for solvatochromic effects. acs.orgresearchgate.net Raman spectroscopy has been used to analyze unsaturated fatty acids and amino acids, demonstrating its utility in characterizing biomolecules. mdpi.comacs.org

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method is instrumental in unambiguously establishing the absolute configuration of chiral molecules like this compound.

The determination of the absolute structure of an enantiopure crystal allows for the assignment of the absolute configuration of the molecules within it. ed.ac.uk For organic compounds containing only light atoms (C, H, N, O), the resonant scattering effect is weak, making the determination of the absolute configuration challenging. ed.ac.ukresearchgate.net However, recent advancements and new algorithms have made it possible to determine the absolute configuration of such compounds using standard X-ray diffractometers. researchgate.net

In the solid state, the conformation of this compound is influenced by intermolecular forces, primarily hydrogen bonding. The amino group (-NH2) and the ester carbonyl (C=O) group can participate in hydrogen bonds, which dictate the crystal packing. The linear geometry of the alkyne moiety also plays a role in how the molecules align with each other in the crystal lattice. While specific crystallographic data for the title compound is not widely available, analysis of related structures provides valuable insights. For instance, in the crystal structure of a dual 5-HT1A and 5-HT7 receptor ligand, the absolute configuration of the S-enantiomer was successfully determined using XRD. nih.gov

Table 1: Crystallographic Data for a Representative Chiral Compound

| Parameter | Value |

| Compound | C₂₆H₃₀ClN₃O₉ |

| Molecular Weight | 563.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Temperature (K) | 150.00(10) |

| Data from a study on a different chiral compound to illustrate typical XRD parameters. |

This table presents example crystallographic data for a chiral molecule to illustrate the type of information obtained from an X-ray diffraction analysis. The specific values are not for this compound.

Mass Spectrometry (MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular identity. For this compound, MS analysis would show a molecular ion peak corresponding to its molecular formula, C₆H₉NO₂.

Furthermore, MS is an invaluable tool for monitoring the progress of chemical reactions. sigmaaldrich.com By analyzing small aliquots of the reaction mixture at different time intervals, chemists can track the consumption of reactants and the formation of products. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents to maximize the yield and purity of the desired product. For instance, in the synthesis of derivatives of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to ensure the reaction goes to completion.

Chromatographic Methods for Enantiomeric Excess Determination

Determining the enantiomeric purity of a chiral compound is crucial, especially in the context of pharmaceuticals and biological studies. Chromatographic techniques are the most widely used methods for this purpose.

Chiral Gas Chromatography (GC) for Resolution of Stereoisomers

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. uni-muenchen.de This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. uni-muenchen.demdpi.com For amino acid derivatives like this compound, derivatization is often necessary to increase volatility for GC analysis. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) to form N-trifluoroacetyl derivatives. nih.gov

The choice of the chiral stationary phase is critical for achieving good separation. Cyclodextrin-based CSPs are commonly used for the separation of amino acid enantiomers. mdpi.comresearchgate.net The enantiomeric excess (ee) can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 2: Example of Chiral GC Conditions for Amino Acid Derivative Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Lipodex E) |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 40°C, ramp to 190°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | N-trifluoroacetyl-O-methyl ester |

| This table provides a general example of conditions that could be adapted for the chiral GC analysis of this compound. |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiopurity

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for assessing the purity and enantiomeric excess of compounds like this compound. yakhak.org Chiral HPLC, which employs a chiral stationary phase, is the most common approach for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent performance in resolving α-amino acid esters. yakhak.org

The choice of mobile phase is also crucial and often consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. By comparing the peak areas of the two enantiomers, the enantiomeric purity can be precisely calculated. yakhak.org

For some amino acid esters, derivatization can enhance the separation and detection. yakhak.orgnih.gov For example, derivatization with reagents like nitrobenzoxadiazole (NBD) can improve the interaction with the CSP and increase detection sensitivity. yakhak.org

Table 3: Common Chiral Stationary Phases for HPLC Resolution of Amino Acid Esters

| Chiral Stationary Phase (CSP) | Backbone | Typical Application |

| Chiralpak IA | Amylose derivative | Resolution of α-amino acid esters |

| Chiralpak AD-H | Amylose derivative | Resolution of α-amino acid esters |

| Chiralcel OD-H | Cellulose derivative | Resolution of chiral amines |

| Chiralpak IC | Cellulose derivative | General purpose for α-amino acid esters |

| This table lists some commercially available chiral stationary phases that are suitable for the enantiomeric separation of amino acid derivatives by HPLC. |

Computational and Theoretical Chemistry Studies of Methyl 2s 2 Aminopent 4 Ynoate Analogs

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. sciencegate.app

For analogs of Methyl (2S)-2-aminopent-4-ynoate, FMO analysis can predict how different substituents affect the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, introducing an electron-withdrawing group would be expected to lower both the HOMO and LUMO energy levels, potentially increasing the molecule's electrophilicity. Conversely, an electron-donating group would raise the FMO energies, enhancing nucleophilicity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Hypothetical Analogs of this compound

| Analog | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1 | -H | -6.5 | 1.5 | 8.0 |

| 2 | -NO₂ (Electron-withdrawing) | -7.2 | 0.8 | 8.0 |

| 3 | -OCH₃ (Electron-donating) | -6.1 | 1.8 | 7.9 |

| 4 | -Cl (Halogen) | -6.8 | 1.2 | 8.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net

In the context of this compound analogs, an MEP map would reveal the most likely sites for chemical reactions. The electron-rich regions, such as the oxygen atoms of the ester group and the nitrogen of the amino group, would be highlighted as areas of negative potential. researchgate.net In contrast, the hydrogen atoms of the amino group and the alkyne proton would show positive potential, marking them as sites susceptible to nucleophilic interaction.

Quantum Chemical Calculations for Molecular Conformation and Dynamics

Quantum chemical calculations are essential for exploring the three-dimensional structure and dynamic behavior of molecules. researchgate.net These methods can accurately predict the preferred shapes (conformations) of molecules and the energy barriers between them, which are fundamental to their biological activity and chemical properties.

Conformational analysis involves identifying all stable conformers of a molecule and determining their relative energies. nih.gov By systematically rotating the rotatable bonds within a molecule and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states for interconversion between them.

For analogs of this compound, this analysis can reveal how substituents influence the molecule's preferred shape. The flexibility of the molecule is largely determined by the rotation around the Cα-Cβ and C-O bonds. Understanding the conformational landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to interact with a biological target.

Table 2: Hypothetical Relative Energies of Conformers for an Analog of this compound

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) |

| A | -60° | 150° | 0.00 (Global Minimum) |

| B | 60° | -60° | 1.25 |

| C | 180° | 180° | 2.50 |

| D | -120° | 120° | 3.10 |

Intramolecular hydrogen bonds (IMHBs) are non-covalent interactions that occur within a single molecule and play a significant role in determining its conformation, stability, and properties. zenodo.orgnih.govuu.nl These bonds can significantly restrict the conformational freedom of a molecule, locking it into a specific shape. researchgate.net

Reactivity Descriptors and Reaction Pathway Modeling

Based on DFT calculations, various chemical reactivity descriptors can be computed to provide a quantitative measure of a molecule's reactivity. These descriptors, rooted in conceptual DFT, include electronic chemical potential (μ), molecular hardness (η), softness (S), and the electrophilicity index (ω). nih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Hardness (η): Represents the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

These descriptors allow for a comparative study of the reactivity of different analogs. For instance, an analog with a higher electrophilicity index would be predicted to be a better electrophile in reactions. Furthermore, computational modeling can be employed to map out entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a proposed chemical reaction.

Table 3: Calculated Global Reactivity Descriptors for Illustrative Analogs

| Analog | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| 1 | -2.50 | 4.00 | 0.25 | 0.78 |

| 2 | -3.20 | 4.00 | 0.25 | 1.28 |

| 3 | -2.15 | 3.95 | 0.25 | 0.58 |

| 4 | -2.80 | 4.00 | 0.25 | 0.98 |

Applications of Methyl 2s 2 Aminopent 4 Ynoate in Complex Molecular Architecture and Bio Inspired Synthesis

As a Chiral Building Block in Stereoselective Synthesis

The inherent chirality of Methyl (2S)-2-aminopent-4-ynoate makes it an attractive starting material for asymmetric synthesis, where the goal is to create specific stereoisomers of complex molecules. The defined (S)-stereochemistry at the α-carbon can be transferred through subsequent reactions, allowing for precise control over the three-dimensional architecture of the final product. This is particularly crucial in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a single enantiomer.

Synthesis of Non-Proteinogenic α-Quaternary α-Ethynyl α-Amino Acids

A significant application of this chiral building block is in the synthesis of α-quaternary α-ethynyl α-amino acids. nih.gov These are amino acids where the α-carbon is substituted with four different groups, including an ethynyl (B1212043) group, creating a sterically hindered and conformationally constrained structure. Such non-proteinogenic amino acids are of great interest as they can be incorporated into peptides to enhance their stability, modulate their biological activity, and control their secondary structure. nih.govresearchgate.net

One effective method for creating these quaternary centers involves the stereoselective alkylation or arylation of a metal-complexed amino acid. For instance, a chiral Ni(II) complex derived from alanine (B10760859) can be propargylated and subsequently undergo a Sonogashira cross-coupling reaction with various aryl halides. mdpi.com This metal-templated approach allows for the construction of a diverse library of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids with high enantiopurity. mdpi.com The reaction proceeds under relatively mild conditions and the desired α-quaternary amino acids can be readily isolated after acidic decomposition of the complex. mdpi.com

| Entry | Aryl Halide | Product | Yield |

| 1 | Bromobenzene | (S)-2-amino-2-methyl-5-phenylpent-4-ynoic acid | 75% |

| 2 | 4-Bromotoluene | (S)-2-amino-2-methyl-5-(p-tolyl)pent-4-ynoic acid | 78% |

| 3 | 1-Bromo-4-methoxybenzene | (S)-2-amino-5-(4-methoxyphenyl)-2-methylpent-4-ynoic acid | 81% |

| 4 | 1-Bromo-4-fluorobenzene | (S)-2-amino-5-(4-fluorophenyl)-2-methylpent-4-ynoic acid | 72% |

Table 1. Representative yields from the synthesis of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids using a metal-templated Sonogashira coupling reaction. Data sourced from mdpi.com.

Construction of Chiral Ligands and Organocatalysts

Amino acids are widely recognized as privileged scaffolds for the development of chiral ligands and organocatalysts due to their natural chirality, structural diversity, and the presence of both amine and carboxylic acid functional groups. researchgate.netnih.gov These catalysts are instrumental in asymmetric synthesis for producing enantiomerically pure compounds. rsc.org The structural features of this compound, specifically the chiral primary amine and the electron-rich alkyne, make it a promising candidate for this application.

The primary amine can be readily modified to create a range of derivatives, while both the amine and the π-system of the alkyne can coordinate with metal centers to form chiral metal-ligand complexes. mdpi.com Such complexes are central to many catalytic asymmetric reactions. nih.gov Furthermore, the bifunctional nature of the molecule, containing both a Lewis basic amine and a reactive alkyne, could be exploited in cooperative catalysis. While specific examples detailing the use of this compound itself as a ligand or organocatalyst are not yet widely reported, the foundational principles of catalyst design strongly suggest its potential in this area. mdpi.comnih.gov

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids is a key strategy in peptide science to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.gov this compound, as a precursor to L-propargylglycine (Pra), provides a unique tool for modifying peptide backbones and side chains. The rigid, linear geometry of the propargyl group can impose significant conformational constraints on the peptide, while the terminal alkyne remains available for further chemical modification.

Design of Peptides with Modified Secondary Structures

The secondary structure of a peptide (e.g., α-helix, β-sheet) is critical to its biological function. The introduction of alkyne-containing amino acids can be used to control and stabilize these structures. A powerful technique known as "peptide stapling" involves creating a covalent bridge between two amino acid side chains to lock the peptide into a specific conformation, often an α-helix. peptide.com The terminal alkyne of a propargylglycine (B1618536) residue, derived from this compound, is an ideal handle for this purpose. Through a "click" reaction with an azide-containing amino acid residue placed at an appropriate distance (e.g., i, i+4 or i, i+7), a stable triazole bridge can be formed, reinforcing the helical structure. peptide.compeptide.com This strategy has been shown to enhance the helicity, stability, and cell permeability of peptides. peptide.com

| Modification Strategy | Functional Groups Involved | Resulting Linkage | Impact on Peptide Structure |

| Peptide Stapling | Alkyne and Azide (B81097) | 1,2,3-Triazole | Constrains and stabilizes α-helical conformation. peptide.com |

| Cyclization | Alkyne and Azide | 1,2,3-Triazole | Forms cyclic peptides, restricting conformational flexibility. peptide.com |

| Sonogashira Coupling | Terminal Alkyne and Aryl/Vinyl Halide | C-C Bond | Attaches rigid, non-proteinogenic groups to the side chain. peptide.com |

Table 2. Applications of the alkyne moiety in modifying peptide structure.

Development of Enzyme Activity Inhibitors

Non-proteinogenic amino acids are fundamental building blocks for designing potent and selective enzyme inhibitors. nih.gov The derivatives of this compound have been investigated in this context. For example, the α-quaternary, α-ethynyl amino acids synthesized from its related precursors have shown inhibitory activity against bacterial collagenase G, demonstrating their potential as targeted inhibitors. mdpi.com

Moreover, the terminal alkyne functional group itself can act as a reactive "warhead" for mechanism-based enzyme inhibition. acs.org It has been demonstrated that terminal alkynes can undergo a selective, covalent reaction with the active-site cysteine nucleophiles found in certain classes of proteases, such as deubiquitinating enzymes (DUBs) and caspases. acs.orgh1.co This reaction forms a stable vinyl thioether adduct, leading to irreversible inactivation of the enzyme. acs.org The high selectivity of this reaction means that the alkyne moiety does not typically react with other cysteine residues on the protein surface, making it a powerful tool for developing highly specific covalent inhibitors. acs.org

Utility in Click Chemistry and Bioorthogonal Labeling

The terminal alkyne is arguably the most valuable feature of this compound for applications in chemical biology. It is one of the key functional groups for "click chemistry," a set of reactions that are rapid, specific, high-yielding, and can be performed under benign, often biological, conditions. chemistryviews.orgku-jos.com This has made the compound an essential reagent for bioorthogonal labeling, which involves tagging biomolecules in their native environment without interfering with biological processes. nih.gov

The most common click reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). iris-biotech.de When this compound is incorporated into a peptide or protein as a propargylglycine residue, its alkyne side chain provides a specific site for conjugation. An azide-modified molecule of interest—such as a fluorescent dye, a biotin (B1667282) affinity tag, or a drug molecule—can then be "clicked" onto the protein with high efficiency and specificity. peptide.comresearchgate.net This two-step labeling strategy allows for the precise visualization, isolation, and manipulation of proteins in complex biological systems, including in living cells. acs.orgnih.gov The discovery of the natural biosynthetic pathways for terminal-alkyne amino acids further opens the possibility of genetically encoding these reactive handles into proteins for downstream bioorthogonal applications. nih.gov

| Component | Role | Example |

| Bioorthogonal Handle | The reactive group incorporated into the biomolecule. | Terminal Alkyne (from this compound). iris-biotech.de |

| Probe Molecule | The molecule to be attached, containing the complementary reactive group. | Azide-functionalized fluorescent dye (e.g., Azide-TAMRA). nih.gov |

| Catalyst System | Accelerates the bioorthogonal reaction. | Cu(I), often stabilized by a ligand like TBTA or BTTAA. iris-biotech.denih.gov |

| Application | The purpose of the labeling experiment. | Fluorescent imaging of proteins, affinity purification, drug delivery. researchgate.net |

Table 3. Key components and applications of CuAAC for the bioorthogonal labeling of biomolecules incorporating an alkyne handle.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation Strategies

The terminal alkyne group in this compound is a key functional handle for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful and highly efficient "click chemistry" reaction forms a stable 1,2,3-triazole ring by reacting an alkyne with an azide. The CuAAC reaction is known for its high selectivity, quantitative yields, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments nih.gov.

The versatility of CuAAC allows for the conjugation of this compound to a diverse array of molecules, including peptides, polymers, and biomolecules. This strategy is widely employed for tagging and targeting purposes, creating linkers for multifunctional macromolecules, and developing reporter ions for analytical applications nih.gov. The resulting 1,4-disubstituted triazole is not merely a linker but can also act as a bioisostere for an amide bond, potentially influencing the biological activity of the resulting conjugate researchgate.net.

Key Features of CuAAC Reactions:

| Feature | Description |

| Catalyst | Typically a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270) nih.gov. |

| Reactants | A terminal alkyne (such as in this compound) and an azide. |

| Product | A stable 1,4-disubstituted 1,2,3-triazole ring. |

| Conditions | Can be performed in various solvents, over a wide pH and temperature range nih.gov. |

| Selectivity | The reaction is highly selective for the terminal alkyne and azide groups, minimizing side reactions with other functional groups nih.gov. |

Synthesis of Folate-Conjugates and Metal-Chelate Complexes

The unique structure of this compound makes it a valuable precursor in the synthesis of folate-conjugates and metal-chelate complexes, which have significant applications in targeted drug delivery and medical imaging.

Folate-Conjugates: The folate receptor is often overexpressed on the surface of cancer cells. This characteristic is exploited for targeted cancer therapy by conjugating cytotoxic drugs to folic acid or its derivatives. The primary amine group of this compound can be used as a point of attachment for a folate moiety, while the alkyne group can be subsequently used to click on a therapeutic agent or an imaging probe via CuAAC. This modular approach allows for the efficient assembly of targeted drug delivery systems nih.govmdpi.com. The development of novel synthetic strategies, including solid-phase synthesis, has facilitated the preparation of a wide range of folate conjugates for cancer radiotheranostics mdpi.com.

Metal-Chelate Complexes: Metal-chelate complexes are crucial for various imaging modalities, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The amino and ester functionalities of this compound can be modified to incorporate a chelating agent capable of binding to a radionuclide. The alkyne group then provides a site for conjugation to a targeting vector, such as a peptide or antibody. This approach enables the development of targeted radiopharmaceuticals for disease diagnosis and monitoring nih.gov. The choice of chelator is critical and is often based on the specific radiometal being used, with macrocyclic chelators like DOTA and TETA being common for copper radionuclides nih.gov.

Strategic Intermediate in the Synthesis of Macrocyclic Compounds

Macrocycles are a class of compounds that have shown significant potential in drug discovery, particularly for targeting challenging protein-protein interactions nih.gov. The conformational rigidity of macrocycles can lead to higher binding affinity and selectivity compared to their linear counterparts.

This compound serves as a valuable and versatile building block in the diversity-oriented synthesis of macrocycles. Its trifunctional nature allows for multiple points of diversification. The primary amine and the methyl ester can participate in peptide bond formation or other ligation reactions to form a linear precursor. The terminal alkyne can then be utilized in a variety of macrocyclization strategies, including intramolecular CuAAC reactions or other metal-catalyzed cyclizations . The ability to construct complex macrocyclic scaffolds from simple building blocks is a key advantage in the exploration of new chemical space for drug discovery researchgate.net.

Precursor for Advanced Pharmaceuticals and Agrochemicals Development

The unique structural features of this compound position it as a promising precursor for the development of novel pharmaceuticals and agrochemicals.

Pharmaceuticals: The incorporation of this non-proteinogenic amino acid into peptides or small molecules can lead to compounds with enhanced metabolic stability and novel biological activities. The alkyne functionality can be used to introduce specific functionalities or to cyclize peptides, which can improve their therapeutic properties vulcanchem.com. The primary amine allows for its integration into various molecular scaffolds, making it a versatile building block in medicinal chemistry for the design and optimization of bioactive compounds .

Agrochemicals: In the field of agrochemicals, there is a continuous need for new molecules with improved efficacy and environmental profiles. The development of novel herbicides, insecticides, and fungicides often relies on the synthesis of new chemical entities. While specific examples are not extensively documented, the functional groups present in this compound make it a plausible starting material for the synthesis of new agrochemical candidates. For instance, the amino acid backbone could be incorporated into molecules targeting specific enzymes in pests or weeds.

Future Research Directions and Emerging Opportunities

Development of Next-Generation Enantioselective Synthetic Methodologies for Propargylglycine (B1618536) Esters

The synthesis of enantiomerically pure propargylglycine esters remains a critical area of research, driven by their importance as building blocks in medicinal chemistry and peptide science. chemimpex.com Future efforts are directed towards developing more efficient, scalable, and versatile enantioselective methods that overcome the limitations of existing approaches.

Key research thrusts include:

Asymmetric Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, has shown promise in the asymmetric alkylation of glycine (B1666218) derivatives. austinpublishinggroup.com Future work will likely focus on designing new generations of catalysts that offer higher enantioselectivities (ees) and yields for the propargylation of glycine imines, as summarized in the table below. austinpublishinggroup.com

| Catalyst Generation | R Group | Ar Group | Typical Application | Reference |

| First | H | Phenyl | Asymmetric Alkylation | austinpublishinggroup.com |

| Second | Allyl | Phenyl | Asymmetric Darzens Reaction | austinpublishinggroup.com |

| Third | Alkyl | Anthracyl | Asymmetric Alkylation | austinpublishinggroup.com |

Transition Metal-Catalyzed Propargylic Substitution: Copper-catalyzed asymmetric propargylic substitution reactions have emerged as a powerful tool for generating chiral amino acid derivatives containing propargyl groups with excellent yields and enantioselectivity (up to 94% ee). rsc.org The development of novel chiral ligands and the exploration of other transition metals, such as iridium, are expected to expand the substrate scope and improve the stereocontrol of these transformations. rsc.orgnih.gov

Enzymatic and Bio-inspired Catalysis: Inspired by the high selectivity of enzymes, researchers are developing novel bio-inspired catalytic systems. sci-hub.strsc.org Chiral aldehyde catalysts, for instance, can activate N-unprotected glycine esters for direct asymmetric α-functionalization. sci-hub.stfigshare.com Future work will aim to expand the repertoire of these catalysts and their applications in the synthesis of complex propargylglycine derivatives.

Exploration of Novel Catalytic Systems for Diverse Alkyne Functionalization

The terminal alkyne of methyl (2S)-2-aminopent-4-ynoate is a versatile handle for a wide array of chemical transformations. The exploration of novel catalytic systems is crucial for unlocking new reactivity patterns and constructing complex molecular architectures.

Emerging areas of catalytic innovation include:

Recyclable and Heterogeneous Catalysts: To enhance the sustainability of chemical processes, significant research is focused on developing recyclable catalytic systems. nih.gov These include metal-organic frameworks (MOFs), porous organic polymers (POPs), and metal nanoparticles supported on materials like silica (B1680970) or graphitic carbon. nih.gov Such catalysts combine the high activity of homogeneous systems with the ease of separation and reuse characteristic of heterogeneous catalysts, making them ideal for large-scale synthesis and functionalization reactions. nih.gov

C-H Functionalization: Direct C-H functionalization represents a highly atom-economical strategy for modifying molecules. Catalytic systems that enable the coupling of C-H bonds with the alkyne moiety of propargylglycine derivatives will provide streamlined access to highly functionalized amino acids without the need for pre-functionalized starting materials.

Hydroaminoalkylation: Titanium-catalyzed intermolecular hydroaminoalkylation of alkynes provides a direct route to allylic amines. nih.gov The application and adaptation of such methods to propargylglycine esters could yield novel unsaturated amino acid derivatives with significant synthetic potential. nih.gov

Multi-component Reactions: Catalytic systems that facilitate multi-component reactions, such as the A³ coupling (aldehyde-alkyne-amine), are highly efficient for building molecular complexity in a single step. nih.gov Developing enantioselective versions of these reactions using chiral catalysts will be a key objective for synthesizing complex, optically active molecules from simple precursors.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Elucidation

Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of synthetic routes and for gaining deep mechanistic insights into chemical reactions.

Future applications in the context of this compound include:

Predictive Synthesis and Reaction Optimization: Machine learning and deep learning algorithms are being developed to predict the outcomes of chemical reactions and to design optimal synthetic pathways. nih.govrsc.org Programs that automatically predict the reactivity of synthetic intermediates can guide substrate design and minimize unnecessary experimental work, as demonstrated in the total synthesis of complex natural products. acs.org

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations are powerful for investigating reaction mechanisms, identifying transition states, and rationalizing stereochemical outcomes. sci-hub.stnih.govnih.gov For example, DFT has been used to study the transition states in chiral aldehyde-catalyzed reactions of glycine esters and to understand the interaction of amino acids with functionalized nanomaterials. sci-hub.stnih.govresearchgate.netias.ac.in These insights are crucial for the rational design of next-generation catalysts and for controlling reaction selectivity.

De Novo Protein and Catalyst Design: Computational protein design platforms like Rosetta are being used to create novel enzymes and protein-based therapeutics. nih.gov Similar structure-based and sequence-based design principles can be applied to develop artificial metalloenzymes or organocatalysts for the enantioselective synthesis of propargylglycine esters. nih.gov

The synergy between computational prediction and experimental validation is expected to significantly shorten the development cycle for new synthetic methodologies and catalysts. nih.gov

Expansion of this compound Applications in Bioorthogonal Chemistry and Chemical Biology

The terminal alkyne group makes this compound an ideal probe for bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. medchemexpress.com

Emerging opportunities in this field include:

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): As an unnatural amino acid, propargylglycine can be metabolically incorporated into proteins. chemimpex.com The alkyne handle then allows for the selective labeling of newly synthesized proteins using azide-functionalized probes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. medchemexpress.com This enables the visualization, identification, and isolation of proteins in living cells. chemimpex.com

Peptidomimetic and Drug Development: The propargylglycine moiety can be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological activity. researchgate.net The alkyne can serve as a reactive handle for attaching other molecules, such as imaging agents or drug payloads, through click chemistry. chemimpex.com Furthermore, propargylglycine itself has been identified as a suicide inhibitor of enzymes like proline dehydrogenase, suggesting its potential in developing anticancer agents. nih.gov

Probing Biological Processes: The ability to selectively tag biomolecules containing propargylglycine allows researchers to study complex biological processes in real-time. This includes tracking protein dynamics, identifying protein-protein interactions, and elucidating metabolic pathways.

Design and Synthesis of Functional Materials Incorporating the (2S)-2-aminopent-4-ynoate Moiety

The unique combination of functional groups in this compound makes it an attractive building block for the creation of advanced functional materials, particularly for biomedical applications.

Future research directions are focused on:

Functional Hydrogels for Tissue Engineering: The alkyne group is perfectly suited for constructing hydrogels via click chemistry. nih.govacs.org Acrylate-terminated poly(β-amino esters) containing alkyne groups can be cross-linked and simultaneously functionalized with bioactive molecules, such as cell-adhesive peptides (e.g., RGD), via azide-alkyne cycloaddition. nih.govresearchgate.net These hydrogels are promising scaffolds for tissue engineering, as their mechanical properties and bio-functionality can be precisely tuned. nih.govresearchgate.net

| Hydrogel System | Cross-linking Chemistry | Application | Key Finding | Reference |

| Poly(β-amino ester) | Michael Addition & CuAAC | Tissue Engineering | KRGD-conjugated hydrogel increased Schwann cell elongation. | nih.govresearchgate.net |

| PEG-derived | Amino-yne Click Chemistry | Drug Delivery | pH-triggered cleavage of β-aminoacrylate cross-links. | acs.org |

| Laponite®-based | Azide-Alkyne Cycloaddition | Drug Delivery | HNTs-Calixarene functionalization for hydrophobic drug delivery. | mdpi.com |

| PEG-based | Strain-Promoted Azide-Alkyne Cycloaddition | Cell Scaffolding | Creation of injectable and fast-degradable hydrogels. | researchgate.net |

Smart Drug Delivery Systems: The (2S)-2-aminopent-4-ynoate moiety can be incorporated into polymers or attached to nanomaterials like halloysite (B83129) nanotubes. chemimpex.commdpi.com The alkyne group can be used to "click" on targeting ligands, imaging agents, or drug molecules, leading to the development of sophisticated, multi-functional drug delivery systems. mdpi.com

Advanced Polymer Systems: Incorporation of this chiral, functional amino acid into polymer backbones can lead to materials with specific functionalities, such as enhanced biocompatibility, biodegradability, or tailored mechanical strength. chemimpex.com The chirality of the monomer unit can also impart unique chiroptical properties to the resulting polymer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (2S)-2-aminopent-4-ynoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling amino acid derivatives with alkynyl groups under controlled conditions. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions in anhydrous methanol under nitrogen atmosphere, with reagents like thionyl chloride for carboxylate activation . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents), temperature (0°C to room temperature), and reaction time (overnight stirring). Monitoring via TLC or LC-MS ensures completion.

Q. Which purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer : Flash column chromatography using silica gel with gradients of petroleum ether and ethyl acetate (e.g., 3:2 to 1:1) is effective for separating polar impurities . For chiral purity, preparative HPLC with chiral stationary phases (e.g., amylose-based columns) can resolve enantiomeric contaminants. Recrystallization from solvents like dichloromethane/hexane mixtures may further enhance crystalline purity .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodological Answer : Use H NMR and C NMR to analyze coupling constants (e.g., vicinal values) and compare with literature data for (2S) configuration . Chiral HPLC or polarimetry confirms enantiopurity. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in related γ-aminobutyric acid analogs .

Advanced Research Questions

Q. How does the alkynyl group in this compound influence its reactivity in peptide coupling or cyclization reactions?

- Methodological Answer : The terminal alkyne can participate in Huisgen cycloaddition (click chemistry) with azides for bioconjugation. However, its electron-withdrawing nature may reduce nucleophilicity at the α-amino group. Pre-activation with Boc or Fmoc protecting groups mitigates this, enabling standard coupling reagents (e.g., HATU/DIPEA) for amide bond formation . Kinetic studies under varying pH (6.5–8.5) and temperature (25–40°C) are recommended to map reactivity.

Q. What experimental strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution). Perform variable-temperature NMR to identify conformers. Compare experimental X-ray torsion angles (e.g., C(5)-C(2)-C(1)-N = 48° in related compounds) with computational models (DFT or MD simulations) to validate static vs. dynamic structures . If NMR integration ratios conflict with X-ray occupancy, use NOESY to probe spatial proximity of substituents.

Q. How can researchers assess the hydrolytic stability of this compound under physiological or storage conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 37°C. Monitor ester hydrolysis via LC-MS or H NMR (disappearance of methyl ester peak at δ ~3.7 ppm). For long-term storage, use inert atmospheres (argon) and low temperatures (-20°C), as recommended for labile esters . Activation energy () calculations from Arrhenius plots predict shelf-life under varying conditions.

Q. What are the implications of stereochemical impurities in this compound for biological activity studies?

- Methodological Answer : Even minor enantiomeric impurities (e.g., 2R configuration) can skew receptor binding assays. Employ chiral derivatization agents (e.g., Marfey’s reagent) followed by LC-MS/MS to quantify enantiomeric excess (ee). For bioactive analogs, comparative IC assays using enantiopure vs. racemic samples quantify stereospecific effects .

Data Analysis and Reporting Guidelines

- Raw Data Inclusion : Large datasets (e.g., NMR spectra, crystallographic coordinates) should be archived in supplementary materials or repositories like Cambridge Structural Database (CSD) .

- Uncertainty Quantification : Report standard deviations for replicate experiments (n ≥ 3) and use error propagation models for derived parameters (e.g., yield, ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.